D-Teflumethrin

Description

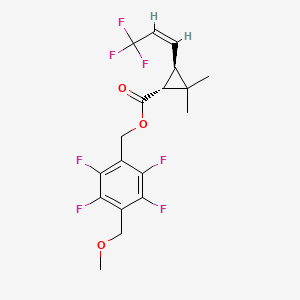

D-Teflumethrin is a synthetic pyrethroid insecticide developed by Jiangsu Yangnong Chemical Co., Ltd. in 2007 . It is characterized by its high efficacy and elevated vapor pressure, which enhances its volatility and dispersal in agricultural applications. Structurally, this compound (C₁₈H₁₇F₇O₃) features a fluorine-rich backbone with a cyclopropane ester moiety, as indicated by its InChIKey: BKACAEJQMLLGAV-KWKBKKAHSA-N . Its basic virulence activity is reported to be 76.7 times higher than that of rich-d-trans allethrin, a first-generation pyrethroid . These properties position this compound as a potent tool for pest control, particularly in scenarios requiring rapid knockdown and residual activity.

Structure

3D Structure

Properties

CAS No. |

424827-03-2 |

|---|---|

Molecular Formula |

C18H17F7O3 |

Molecular Weight |

414.3 g/mol |

IUPAC Name |

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-2,2-dimethyl-3-[(Z)-3,3,3-trifluoroprop-1-enyl]cyclopropane-1-carboxylate |

InChI |

InChI=1S/C18H17F7O3/c1-17(2)10(4-5-18(23,24)25)11(17)16(26)28-7-9-14(21)12(19)8(6-27-3)13(20)15(9)22/h4-5,10-11H,6-7H2,1-3H3/b5-4-/t10-,11+/m1/s1 |

InChI Key |

BKACAEJQMLLGAV-KWKBKKAHSA-N |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C=C\C(F)(F)F)C |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=CC(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Teflumethrin is synthesized through a multi-step process involving the reaction of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol with 2,2-dimethyl-3-(3,3,3-trifluoroprop-1-enyl)cyclopropanecarboxylic acid. The reaction typically requires the use of a strong base, such as sodium hydride, and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

D-Teflumethrin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various by-products, depending on the reaction conditions.

Reduction: Reduction reactions can convert this compound into less active or inactive forms.

Substitution: The compound can undergo substitution reactions, particularly at the fluorinated benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically require the presence of a nucleophile and a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

D-Teflumethrin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of pyrethroids and their environmental fate.

Biology: Investigated for its effects on insect physiology and behavior.

Medicine: Explored for its potential use in developing new insecticides with improved safety profiles.

Industry: Utilized in the formulation of various pest control products for agricultural and veterinary use

Mechanism of Action

D-Teflumethrin exerts its insecticidal effects by targeting the nervous system of insects. It acts on the sodium channels in nerve cells, preventing the closure of ion gates during repolarization. This disruption of nerve impulse transmission leads to paralysis and death of the insect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tefluthrin

Tefluthrin (C₁₇H₁₄ClF₇O₂), another pyrethroid, shares structural similarities with D-Teflumethrin, including fluorine substitution and an ester group. However, Tefluthrin incorporates a chlorine atom and has a lower molecular weight (418.73 g/mol vs. ~414.3 g/mol for this compound) . While this compound’s high vapor pressure facilitates its use in fumigation, Tefluthrin’s volatility and efficacy in soil applications are well-documented, though direct comparative data on insecticidal activity are absent in the provided evidence.

Allethrin

Allethrin (C₁₉H₂₆O₃), a baseline pyrethroid, serves as a reference for efficacy comparisons. This compound demonstrates 76.7-fold greater virulence than allethrin, attributed to its optimized fluorine substitutions and stereochemical configuration . Allethrin’s moderate vapor pressure limits its use to contact-based applications, whereas this compound’s volatility expands its utility to aerial and enclosed-space treatments.

Data Table: Key Properties of this compound and Comparable Pyrethroids

| Property | This compound | Tefluthrin | Allethrin |

|---|---|---|---|

| Molecular Formula | C₁₈H₁₇F₇O₃ | C₁₇H₁₄ClF₇O₂ | C₁₉H₂₆O₃ |

| Molecular Weight (g/mol) | ~414.3 (calculated) | 418.73 | 302.4 |

| Efficacy (Relative) | 76.7× Allethrin | Not reported | 1× (Baseline) |

| Vapor Pressure | High | Moderate (soil-focused) | Moderate |

| Key Structural Features | Fluorine-rich, ester group | Chlorine-fluorine, ester | Cyclopropane ester |

Research Findings and Discussion

- Efficacy : this compound’s enhanced bioactivity over allethrin highlights the role of fluorine in improving binding affinity to insect sodium channels .

- Environmental Impact : The chlorine in Tefluthrin may confer greater environmental persistence compared to this compound’s fluorine-dominated structure, though ecological toxicity data are lacking in the evidence .

- Application Scope : this compound’s high vapor pressure makes it superior for rapid dispersal in stored-grain protection, whereas Tefluthrin’s soil stability suits root-zone pest control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.